molecular formula C9H11N3O2S B14808187 2-[(3-Methoxyphenyl)carbonyl]hydrazinecarbothioamide

2-[(3-Methoxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B14808187
M. Wt: 225.27 g/mol
InChI Key: PGUJWXSTXYHHPJ-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.26754 g/mol This compound is known for its unique structure, which includes a methoxybenzoyl group attached to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-methoxybenzoyl chloride with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for 2-(3-methoxybenzoyl)hydrazinecarbothioamide are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in various substituted benzoyl compounds .

Scientific Research Applications

2-(3-Methoxybenzoyl)hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzoyl)hydrazinecarbothioamide
  • 2-(3-Ethoxybenzoyl)hydrazinecarbothioamide
  • 2-(3-Methoxyphenyl)hydrazinecarbothioamide

Uniqueness

2-(3-Methoxybenzoyl)hydrazinecarbothioamide is unique due to its specific methoxybenzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

[(3-methoxybenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-14-7-4-2-3-6(5-7)8(13)11-12-9(10)15/h2-5H,1H3,(H,11,13)(H3,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUJWXSTXYHHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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